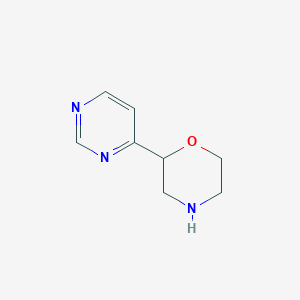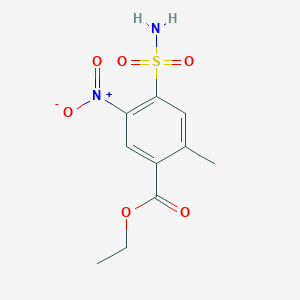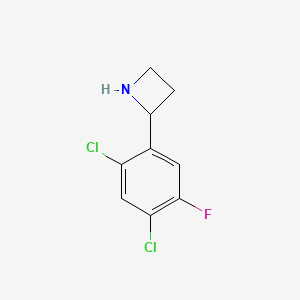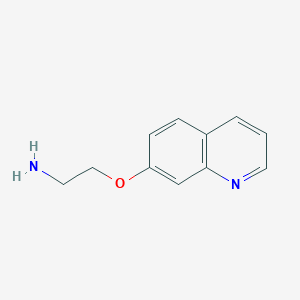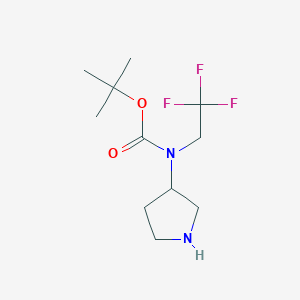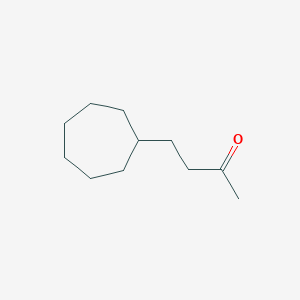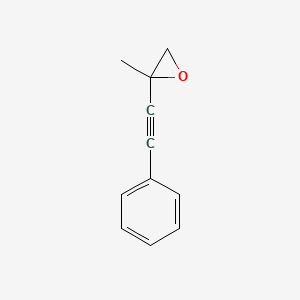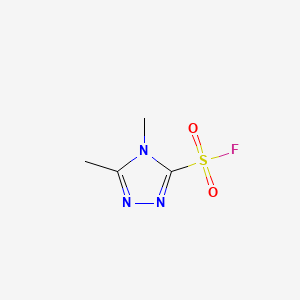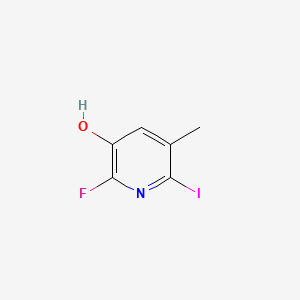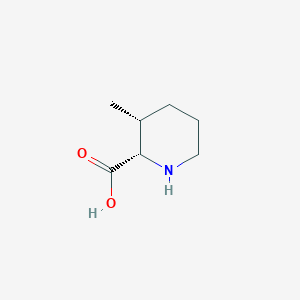
3-amino-N-(2-bromophenyl)propanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-bromophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11BrN2O·HCl and a molecular weight of 279.56 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromophenyl)propanamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromophenyl)propanamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide; solvents like DMF or DMSO; temperatures around 50-100°C.
Oxidation: Potassium permanganate; solvents like acetone or water; temperatures around 0-25°C.
Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures around 0-25°C.
Major Products Formed
Substitution: Azido or cyano derivatives.
Oxidation: Nitro derivatives.
Reduction: Amines.
Scientific Research Applications
3-amino-N-(2-bromophenyl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-bromophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-bromophenyl)propanamide hydrochloride
- 3-amino-N-(2-chlorophenyl)propanamide hydrochloride
- 3-amino-N-(2-fluorophenyl)propanamide hydrochloride
Uniqueness
3-amino-N-(2-bromophenyl)propanamide hydrochloride is unique due to its specific bromine substitution at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C9H12BrClN2O |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
3-amino-N-(2-bromophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H |
InChI Key |
TVINAQOURIQVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




